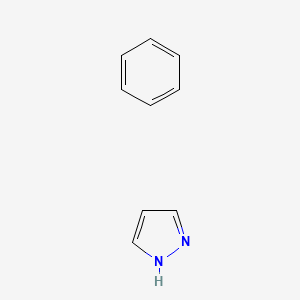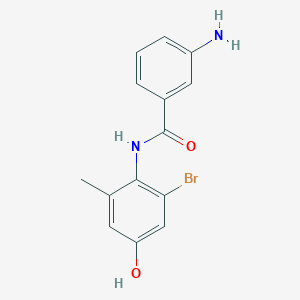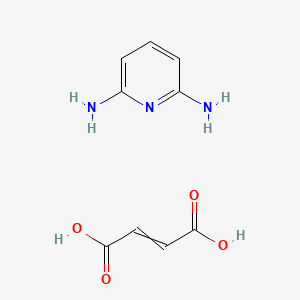
Agn-PC-00JG5E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-00JG5E is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-00JG5E involves several steps, typically starting with the preparation of precursor compounds. The synthetic route often includes:
Condensation Reactions: These reactions are used to form the core structure of this compound.
Oxidation and Reduction: These steps are crucial for introducing specific functional groups that define the compound’s reactivity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to maintain the stability of the compound while maximizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-00JG5E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: In these reactions, one functional group in the compound is replaced by another, often using halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Agn-PC-00JG5E has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Agn-PC-00JG5E involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Agn-PC-0CUK9P: Known for its dual inhibition of RET and VEGFR2, making it a potential therapeutic agent in cancer treatment.
Agn-PC-0JKHFR: Used as an anticonvulsant and electrolyte replenisher.
Agn-PC-0jrxgp: Studied for its potential in various biochemical applications.
Uniqueness
Agn-PC-00JG5E stands out due to its unique combination of stability and reactivity, which makes it suitable for a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields highlight its versatility and importance.
Propriétés
Numéro CAS |
913721-80-9 |
|---|---|
Formule moléculaire |
C15H15BrO2 |
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
1-(2-bromoethoxy)-2-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-15-11-13(12-5-3-2-4-6-12)7-8-14(15)18-10-9-16/h2-8,11H,9-10H2,1H3 |
Clé InChI |
SFEKGGVLKFEURN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC=CC=C2)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)




![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)

![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)

